molecular formula C12H20Cl2N2O2 B2637569 Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride CAS No. 1803561-11-6

Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride

Cat. No.: B2637569
CAS No.: 1803561-11-6
M. Wt: 295.2
InChI Key: BZODUTYNHOADCH-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride is a synthetic organic compound characterized by a propanoate ester backbone with a benzyl(methyl)amino substituent at position 2 and an amino group at position 2. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or catalytic applications.

The benzyl(methyl)amino group introduces steric bulk and aromaticity, which may influence its reactivity in coordination chemistry or drug design. Its molecular formula is C₁₂H₁₈Cl₂N₂O₂, with an average molecular mass of 305.19 g/mol (calculated based on analogs in and ).

Properties

IUPAC Name

methyl 3-amino-2-[benzyl(methyl)amino]propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c1-14(11(8-13)12(15)16-2)9-10-6-4-3-5-7-10;;/h3-7,11H,8-9,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZODUTYNHOADCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CN)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride typically involves the reaction of benzylamine with methyl acrylate, followed by the addition of methylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride exhibits notable biological activity, particularly in enzyme-substrate interactions and protein-ligand binding studies. Its ability to form hydrogen bonds with active sites of enzymes suggests potential modulation of enzymatic activity, which is crucial for drug development and therapeutic applications.

Research Applications

  • Pharmacology :
    • The compound's structure allows it to interact with various molecular targets, enhancing its binding affinity due to the presence of both benzyl and methylamino groups. This characteristic is critical for understanding its mechanism of action in biological systems.
    • It can serve as a lead compound in the development of new drugs aimed at specific diseases by acting on particular enzymes or receptors.
  • Biochemistry :
    • This compound is used in studies related to enzyme kinetics and inhibition, providing insights into enzyme mechanisms and potential therapeutic interventions.
    • Its reactivity makes it suitable for synthesizing more complex organic molecules, which can be utilized in various biochemical assays.
  • Synthetic Chemistry :
    • The compound can be employed as an intermediate in the synthesis of other biologically active compounds, facilitating the creation of novel pharmaceuticals.
    • Its unique functional groups allow for diverse synthetic pathways, enabling chemists to explore new reactions and products.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent for metabolic disorders.
  • Drug Development : In a recent study, derivatives of this compound were synthesized and evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride are summarized below, with key differences in substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Applications/Research Findings References
This compound C₁₂H₁₈Cl₂N₂O₂ - Position 2: Benzyl(methyl)amino
- Position 3: Amino
- High polarity due to dihydrochloride salt
- Molecular weight: ~305.19 g/mol
- Potential use in drug delivery (amine-protecting groups)
- Catalytic ligand precursors (inferred from phosphine analogs)
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride C₅H₁₄Cl₂N₂O₂ - Position 2: Aminomethyl
- Position 3: Amino
- Lower molecular weight (205.08 g/mol)
- Higher solubility in water
- Intermediate in peptide synthesis
- Used in aspartate salt formulations (e.g., L-Ornithine L-Aspartate)
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ - Position 2: Pyridin-4-ylmethyl
- Position 3: Amino
- Presence of pyridine ring enhances π-π stacking
- Molecular weight: 275.16 g/mol
- Building block for heterocyclic drug candidates (e.g., kinase inhibitors)
3-(Benzyl((diphenylphosphino)methyl)amino)propanoate sodium (L5) C₂₉H₂₉NNaO₂P - Position 2: Benzyl(diphenylphosphino)amino
- Sodium counterion
- Phosphine ligand for transition-metal catalysis
- Molecular weight: 485.50 g/mol
- Alkene hydrosilylation catalysts (e.g., with cobalt)
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride C₇H₁₆ClNO₂ - Branched tert-butyl group
- Methylamino substituent
- Steric hindrance from tert-butyl group
- Molecular weight: 181.66 g/mol
- Intermediate in asymmetric synthesis (e.g., chiral amines)

Key Observations from Research Findings

Substituent Effects on Reactivity :

  • Benzyl vs. Pyridyl Groups : The benzyl group in the target compound provides hydrophobic interactions, while the pyridyl analog () enables coordination with metal ions due to its lone electron pairs .
  • Phosphine Ligands : Sodium salts like L5 () are tailored for catalytic applications, unlike the dihydrochloride salts, which prioritize solubility for biological systems .

Salt Form and Solubility :

  • Dihydrochloride salts (e.g., target compound and ) exhibit superior aqueous solubility compared to sodium salts (), making them preferable in pharmaceutical formulations .

Steric and Electronic Modifications :

  • The tert-butyl group in introduces steric bulk, reducing reaction rates in nucleophilic substitutions but enhancing enantioselectivity in chiral syntheses .

Biological Activity

Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride, with the CAS number 1803561-11-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H20Cl2N2O2
  • Molecular Weight : 295.2 g/mol

This compound is characterized by the presence of an amino group and a benzyl substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • GABA Receptors : Preliminary studies suggest that this compound may act as a modulator of GABAergic neurotransmission, potentially influencing anxiety and seizure pathways.
  • Histamine-N-Methyl Transferase : It may inhibit this enzyme, affecting histamine metabolism and related physiological processes.
  • Benzodiazepine Receptors : The compound could interact with these receptors, leading to anxiolytic effects similar to benzodiazepines.

Anticancer Properties

Recent research has indicated that derivatives of methyl 3-amino-2-[benzyl(methyl)amino]propanoate exhibit significant antiproliferative activity against various cancer cell lines. A study reported that certain analogs showed IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
Methyl 3-amino-2-[benzyl(methyl)amino]propanoateHeLa0.69
Standard Drug (Doxorubicin)HeLa2.29

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated activity against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Case Studies

  • Antiproliferative Activity : A series of synthesized derivatives were tested for their ability to inhibit the growth of cancer cells. Among them, methyl 3-amino-2-[benzyl(methyl)amino]propanoate showed promising results in reducing cell viability in a dose-dependent manner .
  • Neuroprotective Effects : In models of neurodegenerative diseases, this compound demonstrated potential protective effects against neuronal cell death induced by oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride?

  • Methodology :

  • Step 1 : Start with methyl esters of amino acids (e.g., methyl 3-aminopropanoate derivatives). Introduce the benzyl(methyl)amino group via nucleophilic substitution using benzylmethylamine under basic conditions (e.g., DIPEA in dichloromethane) .
  • Step 2 : Convert the free amine to the dihydrochloride salt by treating with concentrated HCl in dioxane at room temperature, followed by reduced-pressure concentration to isolate the product .
  • Key parameters : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (e.g., 1.1–1.5 equivalents of benzylmethylamine) to minimize side reactions.

Q. How can researchers assess the purity and structural integrity of this compound?

  • Analytical workflow :

  • Chromatography : Use reversed-phase HPLC with a C18 column and a mobile phase of methanol/water (70:30 v/v) containing 0.1% formic acid. Compare retention times against known standards .
  • Spectroscopy : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., characteristic peaks: δ 3.79 ppm for methyl ester, δ 2.54 ppm for methylamino group) and high-resolution mass spectrometry (HRMS) .
  • Purity : Quantify impurities (<0.5%) using LC-UV at 254 nm and gradient elution .

Q. What solvent systems are recommended for recrystallizing this compound?

  • Procedure :

  • Dissolve the crude product in a minimal volume of hot ethanol. Gradually add diethyl ether to induce crystallization. Filter under reduced pressure and wash with cold ether .
  • Alternative: Use methanol/acetone (1:3) for higher yield. Monitor crystal formation under controlled cooling (4°C overnight) .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

  • Chiral separation :

  • Use chiral HPLC with a Chiralpak IA column and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Adjust flow rate to 1.0 mL/min for baseline separation of enantiomers .
  • Synthetic control : Employ enantiopure starting materials (e.g., (S)-methyl 3-aminopropanoate) and monitor stereochemistry via circular dichroism (CD) spectroscopy .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Stability studies :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition onset (>150°C). Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • pH stability : Incubate solutions (1 mg/mL) in buffers (pH 2–10) at 25°C for 24 hours. Analyze degradation products via LC-MS. Stability is optimal at pH 4–6, with hydrolysis observed at extremes .

Q. What mechanistic insights exist for its reactivity in nucleophilic or electrophilic reactions?

  • Kinetic studies :

  • Investigate nucleophilic substitution at the amino group using alkyl halides (e.g., methyl iodide) in DMF with NaHCO3_3. Monitor reaction rates via 1H NMR^1 \text{H NMR} to quantify intermediates .
  • For electrophilic reactions (e.g., acylation), use acetyl chloride in THF. Computational modeling (DFT) can predict reaction pathways and transition states .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

  • In vitro assays :

  • Screen for acetylcholinesterase (AChE) inhibition using Ellman’s method. Prepare test solutions in PBS (pH 7.4) and measure IC50_{50} values via spectrophotometry .
  • For receptor binding, use radiolabeled ligands (e.g., 3H^3 \text{H}-ligands) in competitive binding assays with membrane preparations .

Safety and Handling

Q. What precautions are critical for safe handling and storage?

  • Protocols :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. Deactivate glassware with 5% dimethyldichlorosilane to prevent adsorption .
  • Store in amber glass vials under nitrogen at -20°C. Avoid exposure to moisture or light to prevent decomposition .

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